![molecular formula C7H9NO4 B1295574 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid CAS No. 5724-76-5](/img/structure/B1295574.png)
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid
Overview
Description
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, also known as 3-Succinimidopropionic acid, is a chemical compound with the molecular formula C7H9NO4 and a molecular weight of 171.154 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid consists of a pyrrolidin-2,5-dione group attached to a propanoic acid group .Chemical Reactions Analysis
In the presence of weak bases, 2-(2,5-dioxopyrrolidin-1-yl)guanidine can be converted into 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid . When heated with aliphatic amines in DMF, it undergoes recyclization to give 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid amides .Physical And Chemical Properties Analysis
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is a solid at room temperature . It has a molecular weight of 171.15 .Scientific Research Applications
Protein-Protein Interaction Studies
This compound, also known as DSSO crosslinker, is used extensively in the study of protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS) . It is a homobifunctional, amine-targeting, sulfoxide-containing crosslinker that can permeate membranes and possesses two NHS esters for targeting lysine residues. The DSSO crosslinker has a 10.1 Å spacer arm and two symmetrical C-S cleavable bonds adjacent to the central sulfoxide, which after cleavage, yields tagged peptides for unambiguous identification by collision-induced dissociation in tandem MS .
Elucidation of Structural Dynamics
The DSSO crosslinker provides critical data for the quantification of structural dynamics within proteins. It helps in understanding the movement and interaction of various protein complexes, which is fundamental in the development of new drugs and therapeutic strategies .
Development of Novel Therapeutics
By enabling the study of “undruggable” protein targets, the DSSO crosslinker aids in the quest for new therapeutic agents. It allows researchers to probe proteins that function as complexes, which are often challenging to target with traditional small molecule drugs .
Quantitative Cross-Linking Mass Spectrometry
The compound is pivotal in developing quantitative cross-linking mass spectrometry platforms. Such platforms are used for comparative structural analysis of protein complexes, providing insights into their function and interaction with other molecules .
Membrane Protein Analysis
Due to its membrane-permeable nature, the DSSO crosslinker is particularly useful in the analysis of membrane proteins. These proteins play crucial roles in cellular processes and are important targets for drug discovery .
Cell Metabolism Studies
Although not directly mentioned with the compound , similar compounds have been investigated for their effects on cell culture trends and the metabolism of recombinant Chinese Hamster Ovary (rCHO) cells . This suggests potential applications of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid in metabolic studies, given its structural similarity.
Future Directions
properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-5-1-2-6(10)8(5)4-3-7(11)12/h1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPISPNNORVOBQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288943 | |
Record name | 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid | |
CAS RN |
5724-76-5 | |
Record name | 5724-76-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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